![molecular formula C24H24N6O2 B2407302 7-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396855-34-7](/img/structure/B2407302.png)
7-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24N6O2 and its molecular weight is 428.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alpha1-adrenerge Rezeptoren-Antagonisten
Die Verbindung wurde auf ihr Potenzial als Antagonist für Alpha1-adrenerge Rezeptoren untersucht . Diese Rezeptoren sind ein wichtiges therapeutisches Ziel für die Behandlung zahlreicher Erkrankungen wie Herzhypertrophie, Herzinsuffizienz, Bluthochdruck, Angina pectoris, Herzrhythmusstörungen, Depression, gutartige Prostatahyperplasie, Anaphylaxie, Asthma und Hyperthyreose .
Behandlung neurologischer Erkrankungen
Alpha1-adrenerge Rezeptoren, mit denen diese Verbindung möglicherweise interagiert, sind ein wichtiges Ziel für die Behandlung verschiedener neurologischer Erkrankungen . Studien haben den Zusammenhang zwischen Alzheimer-Krankheit (AD) und α1-ARs gezeigt .
Acetylcholinesterase-Hemmer
Eine Reihe von 2-(4-Phenylpiperazin-1-yl)pyrimidin-5-carboxamid-Derivaten, die strukturell der fraglichen Verbindung ähneln, wurden zur Behandlung der Alzheimer-Krankheit (AD) als Acetylcholinesterase-Hemmer entwickelt und synthetisiert .
Krebstherapie
Pyrrolo[2,1-f][1,2,4]triazin, ein fusionierter Heterocyclus, der strukturell der Verbindung ähnelt, wurde als vielversprechende Struktur zur gezielten Behandlung von Kinasen in der Krebstherapie identifiziert .
Antibakterielle Wirkungen
Derivate mit 4-Benzoyl-Substituenten an der 7-(4-Carbopiperazin-1-yl)-Position, die strukturell der Verbindung ähneln, haben stärkere bakterizide Wirkungen gegen gramnegative Arten gezeigt .
Zellviabilität in Krebszellen
Es wurde beobachtet, dass Verbindungen, die strukturell der fraglichen Verbindung ähneln, einen Verlust der Zellviabilität von MCF-10A-Zellen bewirken, die eine Art von Brustkrebszellen sind .
Wirkmechanismus
Target of Action
The primary targets of this compound are likely to be alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
For instance, some compounds have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This suggests that the compound might bind to the alpha1-adrenergic receptors, thereby modulating their activity.
Biochemical Pathways
The alpha1-adrenergic receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors could potentially affect these biochemical pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been identified as promising lead compounds through in silico docking and molecular dynamics simulations, binding data together with adme calculations .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its interaction with the alpha1-adrenergic receptors. This could potentially lead to changes in the contraction of smooth muscles in various parts of the body, thereby affecting physiological functions such as blood pressure regulation and urinary function .
Biochemische Analyse
Biochemical Properties
The compound 7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione interacts with the enzyme acetylcholinesterase (AChE), inhibiting its activity . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, potentially improving cognitive function .
Cellular Effects
In cellular processes, this compound influences cell function by modulating the activity of AChE . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons where acetylcholine plays a crucial role .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to AChE, inhibiting the enzyme’s activity . This binding interaction prevents AChE from breaking down acetylcholine, leading to an increase in acetylcholine levels . The increased acetylcholine can then bind to its receptors, enhancing cholinergic signaling .
Eigenschaften
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-16-7-6-10-20(17(16)2)28-11-13-29(14-12-28)23-25-15-19-21(26-23)27-24(32)30(22(19)31)18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3,(H,25,26,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOMZJHWARWAMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
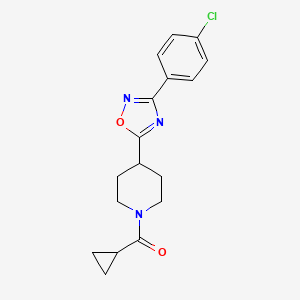
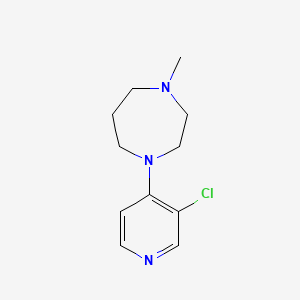
![8-[(2E)-2-[(5-Bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/new.no-structure.jpg)
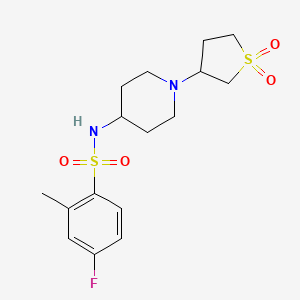
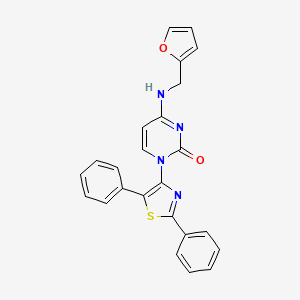
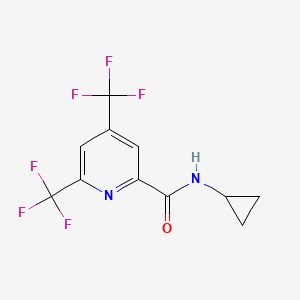
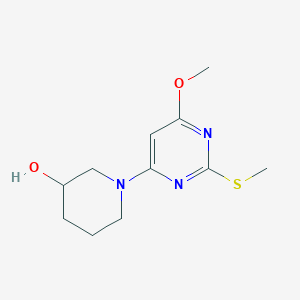
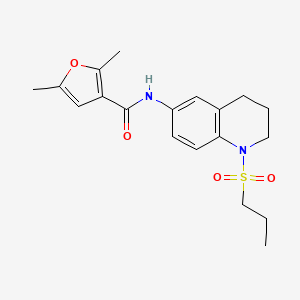
![Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2407234.png)
![7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407235.png)
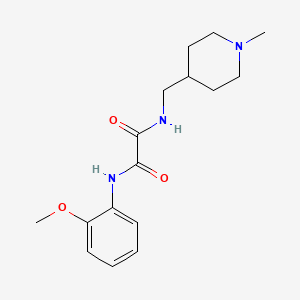
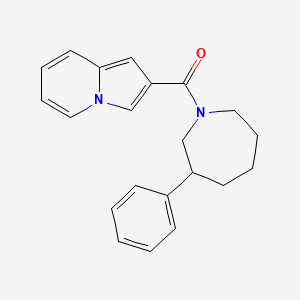
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2407241.png)

